2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide
Description
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15/h1-6H,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROCKGTWISVNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the chloroacetamide group: This step involves the reaction of the triazole derivative with chloroacetyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like chloroacetyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The triazole ring can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and bases like potassium carbonate.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution reactions: Products include derivatives with various functional groups replacing the chloro group.
Oxidation reactions: Products may include oxidized forms of the triazole ring.
Scientific Research Applications
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological studies: It is used to study enzyme inhibition and protein interactions due to its ability to bind to various biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide is unique due to its specific combination of a triazole ring and a chloroacetamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
